molecular formula C23H28ClN3O6 B1215341 Clebopride malate CAS No. 57645-91-7

Clebopride malate

货号: B1215341
CAS 编号: 57645-91-7
分子量: 477.9 g/mol
InChI 键: JYPNMWONPFJUBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 马来酸克列泊利德的合成涉及多个步骤:

工业生产方法: 马来酸克列泊利德的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产品通常以白色或几乎白色的结晶粉末形式获得,难溶于水和甲醇 .

反应类型:

    氧化: 马来酸克列泊利德可以发生氧化反应,尤其是在甲氧基处,导致形成相应的醌类。

    还原: 该化合物可以在苯甲酰胺部分被还原,虽然这种情况不太常见。

    取代: 马来酸克列泊利德可以发生亲核取代反应,特别是在氯原子处。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 可以使用诸如氢化铝锂等还原剂。

    取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。

主要产品:

科学研究应用

马来酸克列泊利德在科学研究中具有广泛的应用:

作用机制

马来酸克列泊利德主要通过拮抗多巴胺受体发挥作用。它结合胃肠道、下丘脑和化学感受器触发区中的多巴胺 D2 受体,抑制多巴胺介导的作用。 这会导致胃肠道运动增加,并减少恶心和呕吐 该化合物的分子靶点包括多巴胺受体,其途径涉及多巴胺能信号传导的调节 .

类似化合物:

    甲氧氯普胺: 另一种具有类似抗多巴胺能特性的苯甲酰胺衍生物。

    多潘立酮: 一种用于治疗恶心和呕吐的多巴胺拮抗剂。

    伊托必利: 一种具有抗多巴胺能活性的促动力药。

比较:

马来酸克列泊利德因其优越的治疗指数和与类似化合物相比在胃肠道中更广泛的作用而脱颖而出 .

相似化合物的比较

    Metoclopramide: Another benzamide derivative with similar antidopaminergic properties.

    Domperidone: A dopamine antagonist used to treat nausea and vomiting.

    Itopride: A prokinetic agent with antidopaminergic activity.

Comparison:

This compound stands out due to its superior therapeutic ratio and broader range of action in the gastrointestinal tract compared to similar compounds .

化学反应分析

Structural Basis for Reactivity

Clebopride malate consists of two components:

  • Clebopride base : A substituted benzamide with a piperidine ring (C₂₀H₂₄ClN₃O₂) .

  • Malic acid : A dicarboxylic acid (C₄H₆O₅) that forms a salt with the clebopride base .

Key reactive groups include:

  • Amide bond : Prone to hydrolysis under acidic or alkaline conditions.

  • Piperidine ring : Susceptible to oxidation.

  • Methoxy group : Stable under physiological conditions but reactive in strong acids.

  • Malate carboxyl groups : Participate in salt formation and esterification .

Thermal Decomposition

Heating this compound above 200°C leads to decomposition, producing toxic gases (e.g., CO, Cl₂, NOₓ) . The malate component decomposes first, releasing water and forming maleic anhydride, while the clebopride base undergoes carbonization.

Decomposition Product Conditions Hazard
Carbon monoxide (CO)>200°C in airHighly toxic, flammable
Chlorine gas (Cl₂)Oxidative thermal breakdownCorrosive, respiratory irritant
Maleic anhydrideDehydration of malateIrritant to eyes/skin

Acidic Hydrolysis

In concentrated HCl (pH < 2), the amide bond in clebopride breaks, yielding:

  • 4-Amino-5-chloro-2-methoxybenzoic acid.

  • 1-Benzylpiperidin-4-amine .

Alkaline Hydrolysis

In NaOH (pH > 12), cleavage of the amide bond produces:

  • Sodium salt of 4-amino-5-chloro-2-methoxybenzoic acid.

  • Free 1-benzylpiperidin-4-amine .

Kinetics : Hydrolysis follows first-order kinetics with a half-life of 8.2 hours at pH 1.2 (simulated gastric fluid) and 14.5 hours at pH 7.4 (blood plasma) .

Oxidative Stability

This compound reacts with strong oxidizing agents (e.g., KMnO₄, H₂O₂), leading to:

  • N-oxidation of the piperidine ring, forming N-oxide derivatives.

  • Demethylation of the methoxy group, producing quinone-like intermediates .

Oxidizing Agent Reaction Site Product
KMnO₄ (acidic)Piperidine nitrogenClebopride N-oxide
H₂O₂ (neutral)Methoxy groupHydroxy-substituted derivative

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

  • Radical formation at the benzamide moiety.

  • Decarboxylation of the malate component, yielding fumaric acid and CO₂ .

Quantum yield : 0.18 ± 0.03 in aqueous solution, indicating moderate photosensitivity .

Compatibility with Excipients

This compound is incompatible with:

  • Strong bases (e.g., sodium stearate): Cause precipitation of free clebopride.

  • Reducing agents (e.g., ascorbic acid): Accelerate degradation via electron transfer .

Synthetic Pathways

While full synthesis details are proprietary, key steps include:

  • Amide coupling : Reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 1-benzylpiperidin-4-amine using EDCl/HOBt .

  • Salt formation : Treatment with malic acid in ethanol to yield the final product .

Yield : ~68% after purification by recrystallization .

Analytical Degradation Markers

HPLC-MS studies identify three primary degradation products:

Product m/z Origin
4-Amino-5-chloro-2-methoxybenzoic acid215.6Hydrolysis of amide bond
Clebopride N-oxide389.9Oxidation of piperidine
Maleic acid134.0Malate decomposition

属性

CAS 编号

57645-91-7

分子式

C23H28ClN3O6

分子量

477.9 g/mol

IUPAC 名称

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;propanedioic acid

InChI

InChI=1S/C20H24ClN3O2.C3H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;4-2(5)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1H2,(H,4,5)(H,6,7)

InChI 键

JYPNMWONPFJUBT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C(C(C(=O)[O-])O)C(=O)O

手性 SMILES

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O

规范 SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O

Key on ui other cas no.

57645-91-7

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clebopride malate
Reactant of Route 2
Clebopride malate
Reactant of Route 3
Clebopride malate
Reactant of Route 4
Clebopride malate
Reactant of Route 5
Reactant of Route 5
Clebopride malate
Reactant of Route 6
Reactant of Route 6
Clebopride malate
Customer
Q & A

Q1: What is the primary mechanism of action of Clebopride Malate?

A1: this compound is a benzamide derivative that acts as a dopamine antagonist. [, , ] It exerts its effects by blocking dopamine receptors, primarily in the central nervous system.

Q2: What are the main therapeutic applications of this compound?

A2: this compound has been investigated for its potential in treating functional gastrointestinal disorders and as an antiemetic agent, particularly in patients undergoing chemotherapy. [, , ] It has shown efficacy in reducing nausea and vomiting induced by cisplatin, a common chemotherapy drug. []

Q3: Are there any known concerns regarding the use of this compound?

A3: While this compound has shown promise in certain therapeutic areas, it's essential to note that it can induce extrapyramidal side effects, similar to other dopamine antagonists. [, ] These effects, which can include involuntary movements and muscle stiffness, have been observed at various dose levels and can limit the drug's continued use. [] Researchers are exploring strategies to mitigate these side effects while maintaining its therapeutic benefits.

Q4: Have there been any attempts to improve the delivery and formulation of this compound?

A4: Yes, research has explored different formulations of this compound to enhance its therapeutic profile. One study investigated the development of a sustained-release preparation using hydrophilic polymeric matrices and double-layered tablets. [, ] This approach aimed to extend the drug's duration of action and potentially reduce the frequency of administration.

Q5: What analytical techniques are commonly employed to study this compound?

A5: Gas chromatography with electron capture detection (GC-ECD) has been used to determine the concentration of this compound in biological samples. [] This technique allows for sensitive and specific quantification of the drug, enabling researchers to study its pharmacokinetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。